Cas no 87184-99-4 (4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol)

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol structure
87184-99-4 structure
Product Name:4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
CAS-Nr.:87184-99-4
MF:C10H24O2Si
MW:204.381864547729
MDL:MFCD04974070
CID:992318
PubChem ID:186403
Update Time:2024-12-09

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
    • 4-(tert-Butyldimethylsilyl)oxy-1-butanol
    • 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN&
    • 4-tert-Butyldimethylsiloxy-1-butanol
    • 1-(dimethyl-tert-butylsilyloxy)-butan-4-ol
    • 4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol
    • 1-(tert-Butyldimethylsilyloxy)-4-butanol
    • 1,4-Butanediol mono-tertbutyldimethylsilyl ether
    • 1-t-butyldimethylsilyloxy-4-hydroxybutane
    • 4-hydroxy-1-t-butyldimethylsiloxybutane
    • 4-OTBS butan-1-ol
    • 4-TBSO(CH2)4OH
    • 4-tert-Butyldimethylsilyloxybutanol
    • 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
    • 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol
    • 4-[(tert-butyldimethylsilyl)oxy]butaN-1-ol
    • 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • IJEMXJANZPVITP-UHFFFAOYSA-N
    • 4-(t-butyldimethylsilyloxy)-1-
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol (ACI)
    • 1-tert-Butyldimethylsilyl-4-hydroxybutane
    • 4-(tert-Butyldimethylsilanyloxy)butan-1-ol
    • 4-(tert-Butyldimethylsiloxy)butanol
    • 4-[(4-tert-Butyldimethylsilyl)oxy]butanol
    • 4-tert-Butyldimethylsilyloxy-1-butanol
    • 4-(t-BUTYLDIMETHYLSILOXY)BUTAN-1-OL
    • 4-(tert-Butyldimethylsilyl)oxy-1-butanol, 97%
    • 4-{[tert-butyl(dimethyl)silyl]oxy}-1-butanol
    • MFCD04974070
    • 4-(tert-butyl dimethylsilyl oxy)butan-1-ol
    • 4-t-Butyldimethylsiloxy-1-butanol
    • 4-(tert-butyldimethyl-silyloxy)butan-1-ol
    • 4-(t-butyldimethylsilyloxy)-1-butanol
    • AKOS015916317
    • 87184-99-4
    • DTXSID60236161
    • AS-65338
    • CS-W013187
    • H11340
    • SY115744
    • SCHEMBL334934
    • EN300-142080
    • 4-[(tert-Butyldimethylsilyl)oxy]-1-butanol
    • 4-(tert-butyl dimethylsilyl oxy) butan-1-ol
    • 4-(tert-butyldimethylsilyloxy)butan-1-ol
    • MDL: MFCD04974070
    • Inchi: 1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3
    • InChI-Schlüssel: IJEMXJANZPVITP-UHFFFAOYSA-N
    • Lächelt: OCCCCO[Si](C(C)(C)C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 204.15500
  • Monoisotopenmasse: 204.154556538g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 138
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: flüssig
  • Dichte: 0.888 g/mL at 25 °C(lit.)
  • Siedepunkt: 63-66 °C/0.3 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 221° f
    Celsius: 105° c
  • Brechungsindex: n20/D 1.4390(lit.)
  • Löslichkeit: Leicht löslich (2 g/l) (25°C),
  • Wasserteilungskoeffizient: Slightly Soluble in water.(2.0 g/L) (25°C). Soluble in Dichloromethane, Ethyl Acetate, Methanol
  • PSA: 29.46000
  • LogP: 2.78070
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Feuchtigkeitsempfindlich

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-UR909-1g
4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
87184-99-4 97%
1g
¥98.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-UR909-5g
4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
87184-99-4 97%
5g
¥368.0 2022-07-28
Ambeed
A805412-1g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 97%
1g
$6.0 2024-05-30
Ambeed
A805412-5g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 97%
5g
$11.0 2024-05-30
Ambeed
A805412-10g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 97%
10g
$21.0 2024-05-30
Ambeed
A805412-25g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 97%
25g
$48.0 2024-05-30
Ambeed
A805412-100g
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
87184-99-4 97%
100g
$171.0 2024-05-30
abcr
AB348409-1 g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
1 g
€72.90 2023-07-19
abcr
AB348409-5 g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
5 g
€95.30 2023-07-19
abcr
AB348409-25 g
4-t-Butyldimethylsiloxy-1-butanol, 97%; .
87184-99-4 97%
25 g
€190.70 2023-07-19

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  40 min, 0 °C
1.2 105 min, 0 °C
Referenz
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones
Throup, Adam; et al, Organic & Biomolecular Chemistry, 2016, 14(40), 9554-9559

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 0.5 h, rt
1.2 rt; 0.5 h, rt
Referenz
Highly stereoselective synthesis of 2,5-disubstituted (E,E)-2,4-pentadienals
Grigorieva, N. Ya.; et al, Russian Chemical Bulletin, 2010, 58(2), 312-316

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of dichlorotetrakis(1,1-dimethylethyl)di-μ-hydroxyditin Solvents: Methanol
Referenz
Highly efficient deacetylation by use of the neutral organotin catalyst [tBu2SnOH(Cl)]2
Orita, Akihiro; et al, Chemistry - A European Journal, 2001, 7(15), 3321-3327

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: 1-Propanol ,  Water ;  12 h, 50 °C
Referenz
Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions
Akporji, Nnamdi; et al, ChemCatChem, 2019, 11(23), 5743-5747

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Magnesium bromide Solvents: Diethyl ether
Referenz
Selective removal of tetrahydropyranyl ethers in the presence of tert-butyldimethylsilyl ethers with magnesium bromide in ether
Kim, Sunggak; et al, Tetrahedron Letters, 1987, 28(4), 439-40

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Tin dichloride dihydrate Solvents: Methanol ;  3 - 4 min
Referenz
Efficient and ecofriendly protocol for tetrahydropyranylation/depyranylation of alcohols in the presence of tin(II) chloride dihydrate
Gogoi, Dipankoj; et al, Synthetic Communications, 2007, 37(4), 593-597

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol
Referenz
Deprotection of tetrahydropyranyl ethers with montmorillonite K-10 clay in methanol
Taniguchi, Takahiko; et al, Synlett, 1999, (8), 1247-1248

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2.5 h, 0 °C → rt
Referenz
Stereoselective synthesis of the C(53)-C(67) polyene fragment of amphidinol-3
Colobert, Francoise; et al, Synlett, 2007, (15), 2351-2354

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 2-Hydroxybenzyl alcohol Solvents: Ethanol ,  Water ;  10 h
Referenz
The use of organophotoacids for deprotection reactions in organic synthesis
Nishikubo, Yuichi; et al, Tetrahedron Letters, 2006, 47(46), 8125-8128

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
Referenz
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
Referenz
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide
Referenz
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Design, Synthesis, and Biological Evaluation of Simplified Side Chain Hybrids of the Potent Actin Binding Polyketides Rhizopodin and Bistramide
Herkommer, Daniel; et al, ChemMedChem, 2015, 10(3), 470-489

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ;  1 h, 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
3.2 Reagents: Water ;  cooled
Referenz
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Photochemical Approaches to the Bilobalide Core
Emsermann, Jens; et al, European Journal of Organic Chemistry, 2017, 2017(23), 3362-3372

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Stereoisomer of dichlorotetrakis(1,1-dimethylethyl)di-μ-hydroxyditin Solvents: Methanol
Referenz
[tBu2SnOH(Cl)]2 as a highly efficient catalyst for deacetylation
Orita, Akihiro; et al, Synlett, 2000, (1), 140-142

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Titanium isopropoxide ,  Magnesium Solvents: Tetrahydrofuran ;  12 h, rt
Referenz
Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg
Ohkubo, Mutsumi; et al, Organic Letters, 2007, 9(5), 773-776

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 90 °C
Referenz
Facile and selective cleavage of allyl ethers based on palladium(0)-catalyzed allylic alkylation of N,N'-dimethylbarbituric acid
Tsukamoto, Hirokazu; et al, Synlett, 2003, (7), 1061-1063

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
1.2 Reagents: Water ;  cooled
Referenz
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Trimesitylphosphine ,  1-Butanaminium, N,N,N-tributyl-, (T-4)-tricarbonylnitrosylferrate(1-) (1:1) Solvents: Ethanol ;  rt; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: 2-Propanethiol ;  rt; 14 h, 40 °C
Referenz
A Mild Ligand-Free Iron-Catalyzed Liberation of Alcohols from Allylcarbonates
Dieskau, Andre P.; et al, Organic Letters, 2011, 13(20), 5544-5547

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  8.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
p-Methoxy diphenylmethanol (MDPM)-, p-phenyl diphenylmethanol (PDPM)-, and p-phenylphenyl diphenylmethanol (PPDPM)-protecting groups for alcohols protection and deprotection
Sharma, G. M.; et al, Synthetic Communications, 2004, 34(5), 941-950

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water Solvents: Diethyl ether ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 30 min, rt
Referenz
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: 1-Dodecanethiol ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  50 min, rt
2.2 Reagents: Water ;  cooled
Referenz
A convenient approach for the deprotection and scavenging of the PMB group using POCl3
Ilangovan, Andivelu; et al, RSC Advances, 2013, 3(34), 14814-14828

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Poly(vinyl alcohol) Catalysts: Azobisisobutyronitrile Solvents: Benzene ,  Tetrahydrofuran ,  Water
2.1 Reagents: Imidazole Solvents: Dimethylformamide
Referenz
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.1 Catalysts: Trimesitylphosphine ,  1-Butanaminium, N,N,N-tributyl-, (T-4)-tricarbonylnitrosylferrate(1-) (1:1) Solvents: Ethanol ;  rt; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: 2-Propanethiol ;  rt; 14 h, 40 °C
Referenz
A Mild Ligand-Free Iron-Catalyzed Liberation of Alcohols from Allylcarbonates
Dieskau, Andre P.; et al, Organic Letters, 2011, 13(20), 5544-5547

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate
2.1 Reagents: Poly(vinyl alcohol) Catalysts: Azobisisobutyronitrile Solvents: Benzene ,  Tetrahydrofuran ,  Water
3.1 Reagents: Imidazole Solvents: Dimethylformamide
Referenz
Preparation of polystyrene beads with dendritically embedded TADDOL and use in enantioselective Lewis acid catalysis
Sellner, Holger; et al, Helvetica Chimica Acta, 2002, 85(1), 352-387

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Raw materials

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Preparation Products

4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol Lieferanten

Amadis Chemical Company Limited
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(CAS:87184-99-4)4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
Bestellnummer:A1207635
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Menge:100g/500g/1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
Preis ($):154.0/698.0/1188.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87184-99-4)4-(叔丁基二甲基甲硅烷基)氧代-1-丁醇
Bestellnummer:LE26826479
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Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:58
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Amadis Chemical Company Limited
(CAS:87184-99-4)4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol
A1207635
Reinheit:99%/99%/99%
Menge:100g/500g/1kg
Preis ($):154.0/698.0/1188.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87184-99-4)4-(叔丁基二甲基甲硅烷基)氧代-1-丁醇
LE26826479
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
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